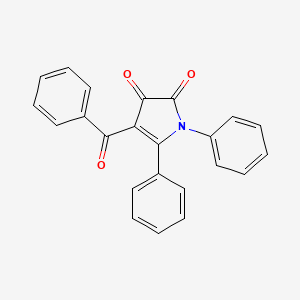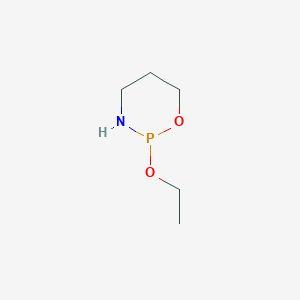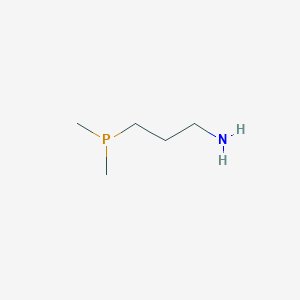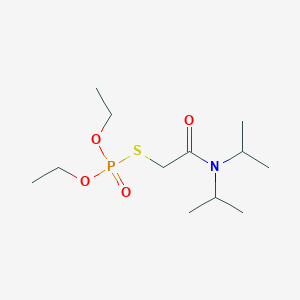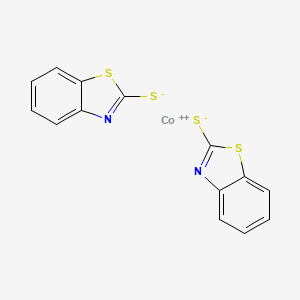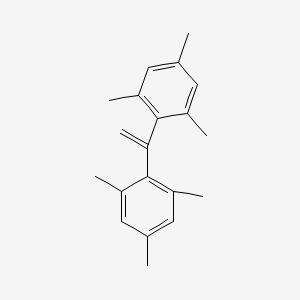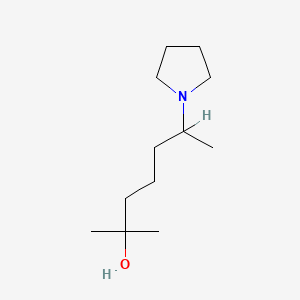![molecular formula C10H7N3O3S B14681636 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- CAS No. 37428-90-3](/img/structure/B14681636.png)
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the nitrophenyl and thioxo groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazolidinone precursor under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-thioxo-4-imidazolidinone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
Applications De Recherche Scientifique
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors, affecting the overall biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinone: A cyclic derivative of urea with applications in pharmaceuticals and as a solvent.
4-Imidazolidinone: Similar to the compound but without the nitrophenyl and thioxo groups.
Imidazolones: Oxo derivatives of imidazoline with various biological activities.
Uniqueness
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is unique due to the presence of both nitrophenyl and thioxo groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
37428-90-3 |
|---|---|
Formule moléculaire |
C10H7N3O3S |
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
5-[(4-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7N3O3S/c14-9-8(11-10(17)12-9)5-6-1-3-7(4-2-6)13(15)16/h1-5H,(H2,11,12,14,17) |
Clé InChI |
BVELKCKHIGDJDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


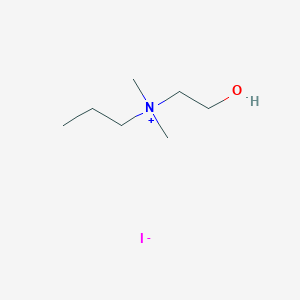
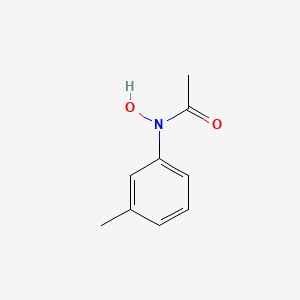
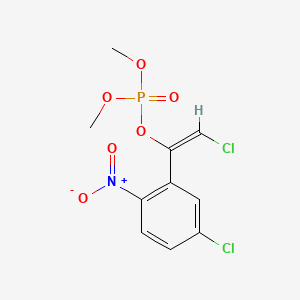
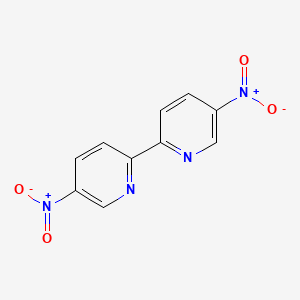
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
